molecular formula C12H13F3N2O4 B12465641 ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate

ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate

Cat. No.: B12465641
M. Wt: 306.24 g/mol
InChI Key: GBWHYVMJDUUHHP-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate is a fluorinated organic compound with the molecular formula C12H13F3N2O4. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenylcarbamoyl group attached to an alaninate backbone. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:

[ \text{C}_5\text{H}_5\text{F}_3\text{O}_3 + \text{C}7\text{H}5\text{N}\text{O} \rightarrow \text{C}{12}\text{H}{13}\text{F}_3\text{N}_2\text{O}_4 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxo-N-(phenylcarbamoyl)alaninate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzymes by forming stable complexes with their active sites. The hydroxy and phenylcarbamoyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenylcarbamoyl)alaninate can be compared with other fluorinated compounds such as:

  • Ethyl 3,3,3-trifluoro-2-hydroxy-N-(phenoxyacetyl)alaninate
  • Ethyl 3,3,3-trifluoro-2-hydroxy-N-(3-pyridinylcarbonyl)-L-alaninate
  • Ethyl 3,3,3-trifluoro-2-hydroxy-N-[(4-methylphenyl)sulfonyl]-L-alaninate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the phenylcarbamoyl group in this compound imparts unique properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(phenylcarbamoylamino)propanoate

InChI

InChI=1S/C12H13F3N2O4/c1-2-21-9(18)11(20,12(13,14)15)17-10(19)16-8-6-4-3-5-7-8/h3-7,20H,2H2,1H3,(H2,16,17,19)

InChI Key

GBWHYVMJDUUHHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=CC=C1)O

Origin of Product

United States

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